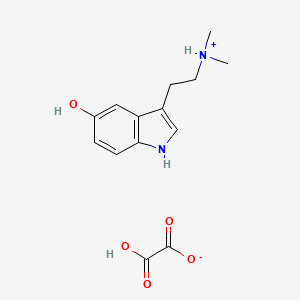![molecular formula C46H61F6N6Sb B13419360 antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride CAS No. 4263-38-1](/img/structure/B13419360.png)
antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride is a complex organometallic compound It features a central antimony ion in the +5 oxidation state, coordinated with a large organic cation and hexafluoride anions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride typically involves the reaction of antimony pentafluoride with a pre-synthesized organic cation The organic cation is prepared through a series of steps involving the condensation of diethylamine with various aromatic aldehydes and amines under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the organic cation followed by its reaction with antimony pentafluoride. The process would require stringent control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions.
化学反応の分析
Types of Reactions
Antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using reducing agents such as sodium borohydride.
Substitution: The organic cation can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides, cyanides, or amines under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state antimony species, while reduction may produce lower oxidation state species. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
Antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism by which antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with cellular components, leading to the disruption of cellular processes. Its unique structure allows it to bind to specific molecular targets, influencing biochemical pathways and leading to its observed effects.
類似化合物との比較
Similar Compounds
- Antimony(5+);[4-(diethylamino)phenyl]azanium;hexafluoride
- Antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-(diethylamino)phenyl]azanium;hexafluoride
Uniqueness
Antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride is unique due to its complex structure, which includes multiple diethylamino groups and a large organic cation. This structure imparts unique electronic and steric properties, making it distinct from other similar compounds.
特性
CAS番号 |
4263-38-1 |
|---|---|
分子式 |
C46H61F6N6Sb |
分子量 |
933.8 g/mol |
IUPAC名 |
antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride |
InChI |
InChI=1S/C46H61N6.6FH.Sb/c1-9-47(10-2)37-17-25-41(26-18-37)51(42-27-19-38(20-28-42)48(11-3)12-4)45-33-35-46(36-34-45)52(43-29-21-39(22-30-43)49(13-5)14-6)44-31-23-40(24-32-44)50(15-7)16-8;;;;;;;/h17-37H,9-16H2,1-8H3;6*1H;/q+1;;;;;;;+5/p-6 |
InChIキー |
FOCCWWPFAGNQKK-UHFFFAOYSA-H |
正規SMILES |
CCN(CC)C1C=CC(=[N+](C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(CC)CC)C5=CC=C(C=C5)N(CC)CC)C=C1.[F-].[F-].[F-].[F-].[F-].[F-].[Sb+5] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




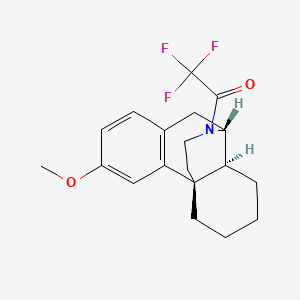
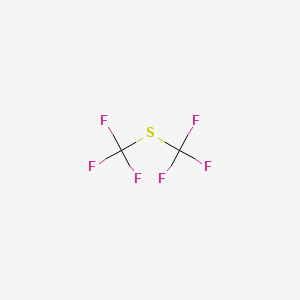
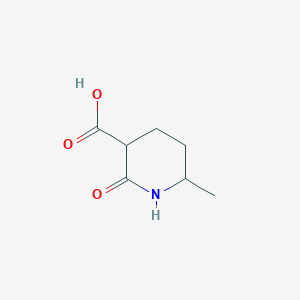


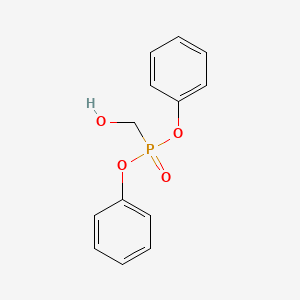
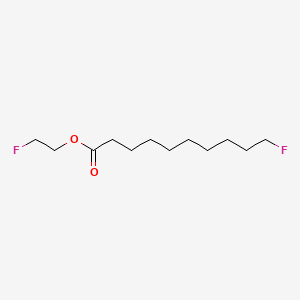
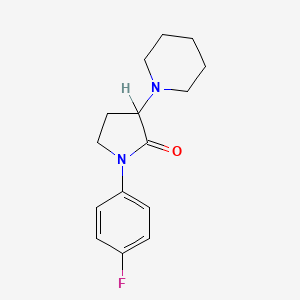

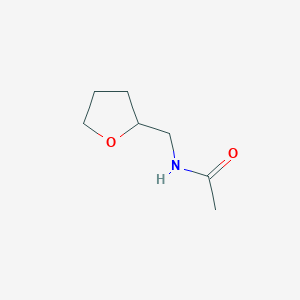
![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)
